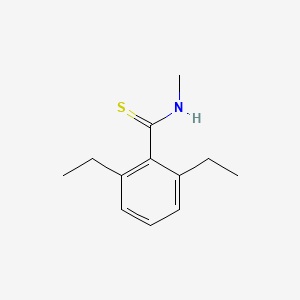
3,4,5-Pyridinetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Pyridinetriol is a heterocyclic organic compound with the molecular formula C5H5NO3 It is a derivative of pyridine, where three hydroxyl groups are attached to the 3rd, 4th, and 5th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Pyridinetriol typically involves the hydroxylation of pyridine derivatives. One common method is the oxidation of 3,4,5-trihydroxypyridine using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving metal catalysts such as palladium or platinum. These catalysts facilitate the hydroxylation of pyridine derivatives in the presence of oxygen or other oxidizing agents. The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Pyridinetriol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pyridine carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of dihydroxypyridines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens, alkyl, or acyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Dihydroxypyridines.
Substitution: Halogenated pyridines, alkylated pyridines, and acylated pyridines.
Scientific Research Applications
3,4,5-Pyridinetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: Research has shown its potential as an anti-inflammatory and antioxidant agent. It is also being investigated for its role in neuroprotection and cancer therapy.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,5-Pyridinetriol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It influences oxidative stress pathways by scavenging free radicals and reducing oxidative damage. It also affects inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Pyridine: The parent compound of 3,4,5-Pyridinetriol, lacking hydroxyl groups.
3,4-Dihydroxypyridine: A derivative with two hydroxyl groups.
3,5-Dihydroxypyridine: Another derivative with two hydroxyl groups.
Uniqueness: this compound is unique due to the presence of three hydroxyl groups, which significantly enhance its reactivity and potential applications compared to its dihydroxy and mono-hydroxy counterparts. The additional hydroxyl group increases its solubility in water and its ability to form hydrogen bonds, making it more versatile in various chemical and biological processes.
Properties
CAS No. |
64604-95-1 |
|---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
3,5-dihydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5NO3/c7-3-1-6-2-4(8)5(3)9/h1-2,7-8H,(H,6,9) |
InChI Key |
WCHOZJBVCUPOMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


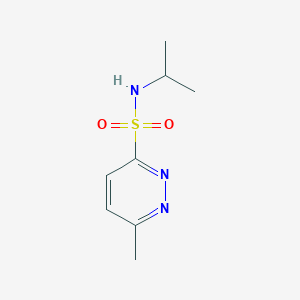
![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)

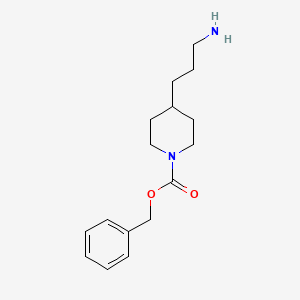
![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
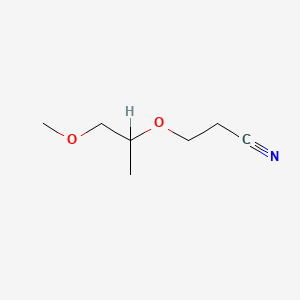
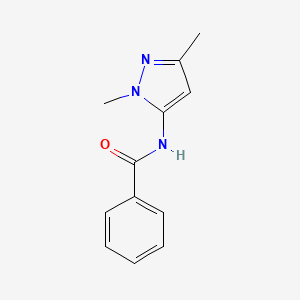
![2lambda6-Thia-3,10-diazatetracyclo[9.5.0.03,8.013,15]hexadeca-1(11),12,15-triene 2,2-dioxide](/img/structure/B13966129.png)
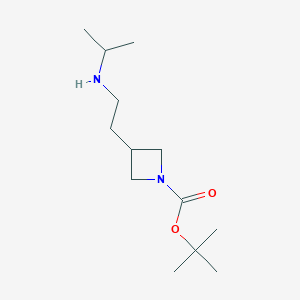
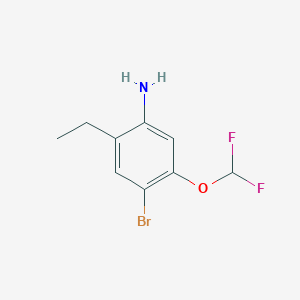
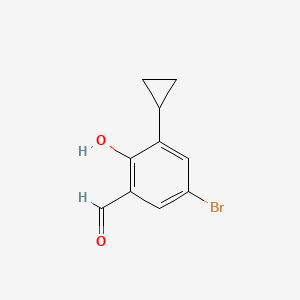
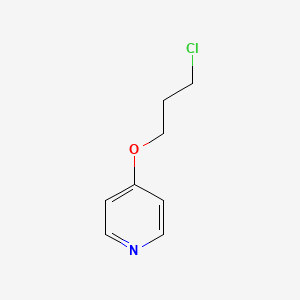
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
